molecular formula C12H14BF3O3 B2858204 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2096333-26-3

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2858204
CAS No.: 2096333-26-3
M. Wt: 274.05
InChI Key: ROLIANNTBQTQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The molecular formula of this compound is C12H14BF3O3, and it has a molecular weight of 274.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-cyclopentyloxy-4-(trifluoromethyl)phenylboronic ester with a suitable boronic acid derivative. The reaction conditions often include the use of palladium catalysts and base in an organic solvent under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, which are known for their efficiency and scalability. The process involves the coupling of aryl halides with boronic acids or esters in the presence of palladium catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopentyloxy and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Cyclopentyloxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both cyclopentyloxy and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s lipophilicity and electron-withdrawing capacity, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

[2-cyclopentyloxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O3/c14-12(15,16)8-5-6-10(13(17)18)11(7-8)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLIANNTBQTQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OC2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.